molecular formula C4H3BrN2OS B1290241 2-Bromothiazole-5-carboxamide CAS No. 848499-31-0

2-Bromothiazole-5-carboxamide

Cat. No.: B1290241
CAS No.: 848499-31-0
M. Wt: 207.05 g/mol
InChI Key: RXTGRIUBDYHCKY-UHFFFAOYSA-N
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Description

2-Bromothiazole-5-carboxamide (CAS 848499-31-0) is a brominated thiazole derivative with the molecular formula C₄H₃BrN₂OS and a molecular weight of 208.05 g/mol. Its structure features a bromine atom at the 2-position and a carboxamide group at the 5-position of the thiazole ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors .

A novel synthesis method involves α-bromination of β-ethoxyacrylamides followed by a one-pot reaction with thiourea, yielding the product with >90% efficiency. This approach is superior to earlier methods due to its chemoselectivity and scalability .

Properties

IUPAC Name

2-bromo-1,3-thiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTGRIUBDYHCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)Br)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00605514
Record name 2-Bromo-1,3-thiazole-5-carboxamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848499-31-0
Record name 2-Bromo-1,3-thiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00605514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1,3-thiazole-5-carboxamide
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Preparation Methods

Method A: Direct Synthesis from 2-Bromothiazole

This method involves the direct conversion of 2-bromothiazole into 2-bromothiazole-5-carboxamide through a straightforward reaction pathway.

Reaction Conditions:

  • Reagents: 2-Bromothiazole, Ammonia (or Ammonium Hydroxide), and a suitable solvent (e.g., DMF or DMSO).

  • Temperature: Typically at room temperature or slightly elevated temperatures (up to 60°C).

  • Yield: Reported yields can vary significantly based on the specific reaction conditions, often ranging from 50% to 80%.

Procedure:

  • Dissolve 2-bromothiazole in the chosen solvent.
  • Add ammonia or ammonium hydroxide slowly while stirring.
  • Maintain the reaction mixture at the specified temperature for several hours.
  • Upon completion, cool the mixture and extract the product using standard organic extraction techniques.

Method B: Synthesis via Intermediate Compounds

This method utilizes intermediates such as thiazole-2-lithium formate, which is synthesized from 2-bromothiazole, followed by further reactions to yield this compound.

Reaction Sequence:

Summary of Yields and Conditions

Method Step Yield (%) Key Conditions
A Direct synthesis 50 - 80 Room temperature, DMF/DMSO
B Thiazole-2-Lithium Formate formation 70 - 75 -60°C to -75°C, n-Butyl Lithium
B Chlorination & Ammonolysis 75 - 80 Methylene dichloride, thionyl chloride

The choice between these methods often depends on factors such as cost-effectiveness, availability of reagents, and safety considerations. Method A is simpler but may yield lower amounts of product depending on conditions used. Method B, while more complex due to multiple steps, often provides higher yields and can be more suitable for industrial applications due to its scalability.

The preparation of this compound can be effectively achieved through both direct synthesis and multi-step processes involving intermediates. Each method presents unique advantages that can be leveraged depending on specific research or industrial needs. Future research may focus on optimizing these methods further to enhance yield and reduce environmental impact during synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Bromothiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can have enhanced biological activities or different chemical properties .

Scientific Research Applications

2-Bromothiazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, within biological systems. The bromine atom and carboxamide group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. This compound can interfere with cellular processes, such as DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Functional Group Variations

The following table compares 2-Bromothiazole-5-carboxamide with analogs differing in substituents or positions:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Properties
This compound 848499-31-0 C₄H₃BrN₂OS 208.05 Bromo, carboxamide Pharmaceutical intermediate; hydrogen-bond donor
2-Bromothiazole-5-carboxylic acid 54045-76-0 C₄H₂BrNO₂S 208.03 Bromo, carboxylic acid Precursor for esters/amides; higher acidity
Methyl 5-bromothiazole-2-carboxylate 1209458-91-2 C₅H₄BrNO₂S 222.06 Bromo, methyl ester Lipophilic; used in prodrug design
2-Bromo-4-methylthiazole-5-carboxylic acid 874509-45-2 C₅H₄BrNO₂S 222.06 Bromo, methyl, carboxylic acid Enhanced steric effects; metal coordination
2-Bromothiazole-5-carboxaldehyde 464192-28-7 C₄H₂BrNOS 192.03 Bromo, aldehyde Electrophilic; used in condensation reactions

Key Research Findings

Reactivity Differences :

  • The carboxamide group in this compound enables hydrogen bonding, making it suitable for targeting biological macromolecules. In contrast, the ester (e.g., methyl 5-bromothiazole-2-carboxylate) and aldehyde derivatives exhibit lower polarity, influencing their pharmacokinetic profiles .
  • The carboxylic acid analog (CAS 54045-76-0) is more acidic (pKa ~3-4) due to the ionizable COOH group, facilitating salt formation or further derivatization .

Synthetic Efficiency :

  • The thiourea-mediated synthesis of this compound achieves >90% yield , whereas analogs like 2-Bromothiazole-5-carboxylic acid require additional oxidation steps, reducing efficiency .

Biological Activity

Overview

2-Bromothiazole-5-carboxamide is a heterocyclic compound belonging to the thiazole family, characterized by the presence of a bromine atom at position two and a carboxamide group at position five. This compound has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Research indicates that thiazole derivatives, such as this compound, interact with various biological targets, leading to significant pharmacological effects.

The biological activity of this compound can be attributed to its interaction with multiple enzymes and pathways:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as phosphodiesterase type 5 (PDE5) and cyclooxygenase (COX-1 and COX-2), which are involved in inflammatory responses and cellular signaling .
  • Cellular Effects : The compound influences cell signaling pathways, gene expression, and cellular metabolism. Notably, it exhibits cytotoxic effects on various cancer cell lines, including HepG2 (liver carcinoma), Hep-2 (laryngeal carcinoma), and MCF-7 (breast cancer) .

Biological Activities

The biological activities associated with this compound include:

  • Anticancer Activity : Studies have demonstrated its potential as an anticancer agent, particularly in inhibiting the growth of leukemia cells (K562) and other cancer types. For instance, derivatives of thiazole compounds have shown promising results with IC50 values indicating their potency against various cancer cell lines .
  • Antimicrobial Properties : The compound exhibits significant antimicrobial activity against a range of pathogens. Its effectiveness in inhibiting bacterial growth suggests potential applications in treating infections .
  • Anti-inflammatory Effects : By inhibiting COX enzymes, this compound may reduce inflammation, making it a candidate for developing anti-inflammatory drugs .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

  • Antitumor Activity :
    • A study reported that thiazole derivatives showed varying degrees of cytotoxicity against several cancer cell lines, with some compounds demonstrating GI values exceeding 30% against non-small cell lung cancer (NCI-H522) and colon cancer (HT29) .
  • Antimicrobial Testing :
    • In vitro assays indicated that derivatives of this compound displayed effective antibacterial activity against resistant strains of bacteria, suggesting its potential use in antibiotic development .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound is critical for understanding its therapeutic potential:

  • Solubility : The compound is slightly soluble in water but more soluble in organic solvents like alcohol and ether, which may influence its bioavailability .
  • Metabolic Pathways : It interacts with metabolic pathways such as glycolysis and the pentose phosphate pathway, affecting cellular energy metabolism and growth .

The chemical reactivity of this compound allows for various synthetic modifications:

Reaction TypeDescription
Substitution ReactionsThe bromine atom can be substituted by nucleophiles like amines or thiols.
Oxidation/ReductionCan undergo oxidation or reduction to yield different derivatives.
Coupling ReactionsParticipates in coupling reactions to form more complex molecules.

Q & A

Q. Basic

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry (e.g., Br at C2, carboxamide at C5) and purity. Thiazole protons resonate at δ 7.5–8.5 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ for C₅H₄BrN₂OS: 218.93 g/mol) .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays) .

How can researchers resolve contradictions in reported biological activities of this compound analogs?

Advanced
Discrepancies often arise from variations in:

  • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or kinase isoforms (JNK1 vs. JNK3) .
  • Compound Stability : Hydrolysis of the carboxamide group under acidic/basic conditions may generate inactive byproducts .
  • Structural Confounders : Impurities from incomplete bromination (e.g., residual methyl esters) can skew results .
    Resolution Strategy :
  • Validate purity via orthogonal methods (HPLC, NMR).
  • Replicate assays under standardized conditions (pH 7.4, 37°C).
  • Use computational docking to compare binding modes across analogs .

What experimental designs are suitable for evaluating the stability of this compound under physiological conditions?

Q. Advanced

  • pH Stability Studies : Incubate the compound in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via LC-MS. Carboxamide hydrolysis to carboxylic acid is a common degradation pathway .
  • Thermal Stability : TGA/DSC analysis identifies decomposition temperatures (>150°C for most thiazoles) .
  • Light Sensitivity : Store in amber vials if UV-Vis spectra indicate photodegradation .

How can molecular modeling predict the interaction of this compound with kinase targets like JNK?

Q. Advanced

  • Docking Simulations : Use software (e.g., AutoDock Vina) to model the compound into JNK’s ATP-binding pocket. The bromine atom may form halogen bonds with Leu168 or Met108 .
  • MD Simulations : Assess binding stability over 100 ns trajectories; key interactions include hydrogen bonds between the carboxamide and Lys93 .
  • SAR Analysis : Compare binding energies of analogs (e.g., 2-Bromo-N-phenyl vs. N-tolyl derivatives) to optimize selectivity .

What strategies mitigate toxicity risks during in vitro testing of this compound?

Q. Advanced

  • Cytotoxicity Screening : Use MTT assays on non-target cell lines (e.g., HEK293) to establish IC50 values.
  • Metabolite Identification : Incubate with liver microsomes to detect reactive intermediates (e.g., epoxides) via LC-MS/MS .
  • Chelation Studies : Test for metal-binding (e.g., Zn²⁺) that may induce oxidative stress .

How does the carboxamide group enhance the drug-likeness of this compound compared to ester analogs?

Basic
The carboxamide improves:

  • Solubility : Hydrogen bonding with water increases aqueous solubility vs. esters.
  • Metabolic Stability : Resistance to esterase-mediated hydrolysis extends half-life .
  • Target Affinity : Direct hydrogen bonds with kinase residues (e.g., Asn114 in JNK3) enhance binding .

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